![molecular formula C10H12BrClN2O2S B3038976 1-[(4-溴-3-氯苯基)磺酰基]哌嗪 CAS No. 942473-64-5](/img/structure/B3038976.png)

1-[(4-溴-3-氯苯基)磺酰基]哌嗪

描述

“1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine:

Medicinal Chemistry

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Researchers explore its ability to interact with various biological targets, aiming to develop new therapeutic agents. Its unique structure allows for the modification of its chemical properties, making it a valuable scaffold in drug design and discovery .

Neuropharmacology

In neuropharmacology, this compound is investigated for its effects on the central nervous system. Studies focus on its potential to modulate neurotransmitter systems, which could lead to the development of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Cancer Research

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine: is also explored in cancer research for its potential anti-cancer properties. Researchers examine its ability to inhibit the growth of cancer cells and induce apoptosis. This compound’s unique chemical structure allows it to interact with specific molecular targets involved in cancer progression .

Chemical Biology

In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes makes it useful for probing the mechanisms of action of various biological pathways. This can lead to a better understanding of disease mechanisms and the identification of new therapeutic targets .

Material Science

Researchers in material science investigate the use of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine in the development of new materials. Its unique chemical properties make it a candidate for the synthesis of polymers and other advanced materials with potential applications in electronics, coatings, and nanotechnology .

Environmental Chemistry

This compound is also studied in environmental chemistry for its potential impact on the environment. Researchers examine its degradation pathways, persistence in the environment, and potential toxicity to aquatic and terrestrial organisms. Understanding these factors is crucial for assessing the environmental risks associated with its use and disposal .

Analytical Chemistry

In analytical chemistry, 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable results in chemical analysis .

Synthetic Chemistry

Finally, this compound is valuable in synthetic chemistry as a building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of a wide range of derivatives, which can be used in various chemical reactions and processes. This makes it a versatile tool for chemists working on the synthesis of new compounds .

作用机制

Target of Action

The primary target of 1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine, like other piperazine H1 receptor antagonists, has a higher affinity to H1 receptors than histamine . This means that it can effectively block the interaction of histamine with the H1 receptors, thereby mitigating the allergic response .

Biochemical Pathways

Given its mode of action, it likely impacts the histamine signaling pathway by blocking the h1 receptors .

Result of Action

The compound has been shown to exhibit significant effects on both allergic asthma and allergic itching . Certain derivatives of this compound have demonstrated stronger potency against allergic asthma and allergic itching than levocetirizine, a commonly used antihistamine .

属性

IUPAC Name |

1-(4-bromo-3-chlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRVNXEDCIYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

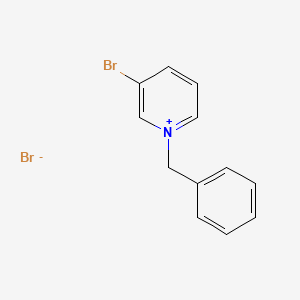

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)

![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)